molecular formula C18H22N4O4 B12267677 N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide

Cat. No.: B12267677
M. Wt: 358.4 g/mol
InChI Key: GFQPFCKUPPZYFU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline moiety substituted with dimethoxy groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions

The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the quinazoline intermediate. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazoline core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides or morpholine N-oxides.

    Reduction: Formation of reduced quinazoline derivatives or morpholine derivatives.

    Substitution: Formation of substituted quinazoline or morpholine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
  • 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide

Uniqueness

N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide is unique due to its specific structural features, including the presence of both a quinazoline moiety and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C18H22N4O4/c1-24-14-7-12-13(8-15(14)25-2)19-10-20-17(12)22-5-6-26-16(9-22)18(23)21-11-3-4-11/h7-8,10-11,16H,3-6,9H2,1-2H3,(H,21,23)

InChI Key

GFQPFCKUPPZYFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)NC4CC4)OC

Origin of Product

United States

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